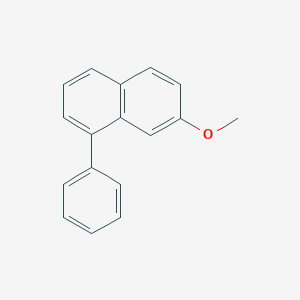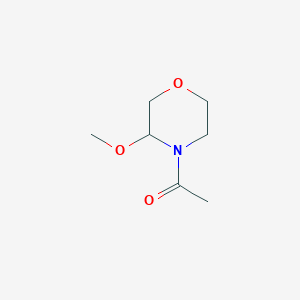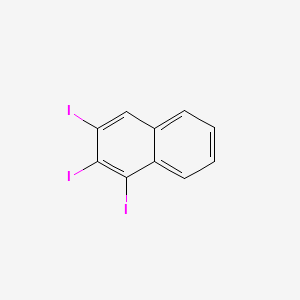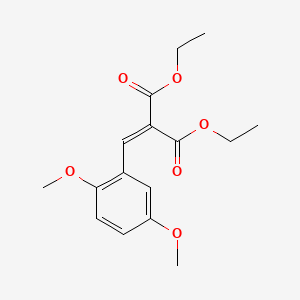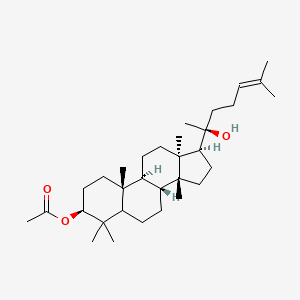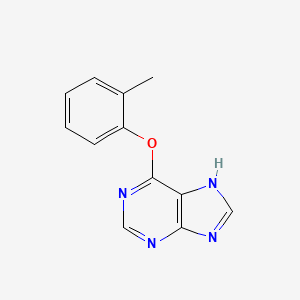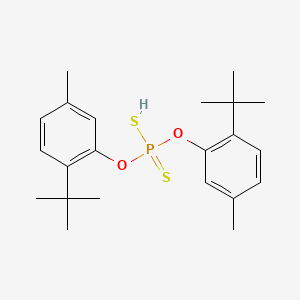
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate: is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate typically involves the reaction of 2-tert-butyl-5-methylphenol with phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphorothioates, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is used as a reagent in various organic synthesis reactions. It is also used as a stabilizer in polymer chemistry.
Biology: In biological research, this compound is studied for its potential use as an antioxidant. Its ability to scavenge free radicals makes it a candidate for protecting cells from oxidative damage.
Medicine: In medicine, research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: Industrially, this compound is used as an additive in lubricants and fuels to enhance their performance and stability.
Mecanismo De Acción
The mechanism by which o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate exerts its effects involves its interaction with free radicals. The compound donates hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The molecular targets include various cellular components such as lipids, proteins, and DNA.
Comparación Con Compuestos Similares
- Bis(2,4-di-tert-butylphenyl)phosphate
- 2-tert-Butyl-5-methylphenol
Comparison: Compared to similar compounds, o,o-Bis(2-tert-butyl-5-methylphenyl) hydrogen phosphorodithioate is unique due to its dual phenolic structure, which enhances its antioxidant properties. Its stability and reactivity also make it more suitable for industrial applications.
Propiedades
Número CAS |
6291-43-6 |
|---|---|
Fórmula molecular |
C22H31O2PS2 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
bis(2-tert-butyl-5-methylphenoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-15-9-11-17(21(3,4)5)19(13-15)23-25(26,27)24-20-14-16(2)10-12-18(20)22(6,7)8/h9-14H,1-8H3,(H,26,27) |
Clave InChI |
ILJXSLRXSKPLTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)(C)C)OP(=S)(OC2=C(C=CC(=C2)C)C(C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


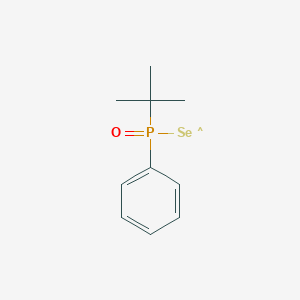
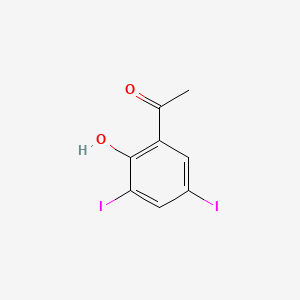
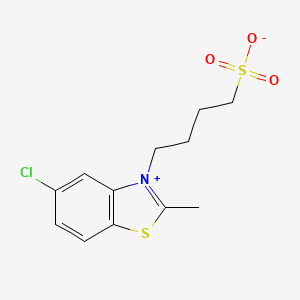
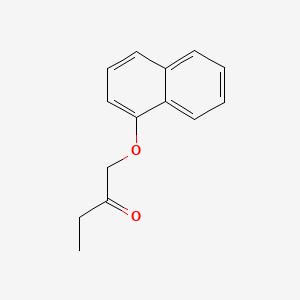
![2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13755694.png)
